

An In-depth Technical Guide to 4-Amino-5-methylisophthalonitrile

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Compound of Interest

Compound Name: 4-Amino-5-methylisophthalonitrile

Cat. No.: B2842811

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-methylisophthalonitrile is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable intermediate in synthetic chemistry.^[1] Possessing both electron-donating (amino, methyl) and electron-withdrawing (nitrile) substituents, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures, particularly within the agrochemical and pharmaceutical industries.^[1] This document provides a comprehensive overview of its chemical structure, properties, reactivity, and general experimental protocols relevant to its synthesis and characterization.

Chemical Structure and Properties

4-Amino-5-methylisophthalonitrile is structurally defined as a benzene ring substituted with two nitrile groups at positions 1 and 3, an amino group at position 4, and a methyl group at position 5.^[1] This arrangement of functional groups dictates its chemical reactivity and utility in organic synthesis.

Caption: Chemical structure of **4-Amino-5-methylisophthalonitrile**.

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	98589-70-9	[2][3]
Molecular Formula	C ₉ H ₇ N ₃	[2][4]
Molecular Weight	157.17 g/mol	[2][4]
MDL Number	MFCD18072903	[2][4]
Storage Conditions	Store in a dry, sealed place	[2]

Synthesis and Reactivity

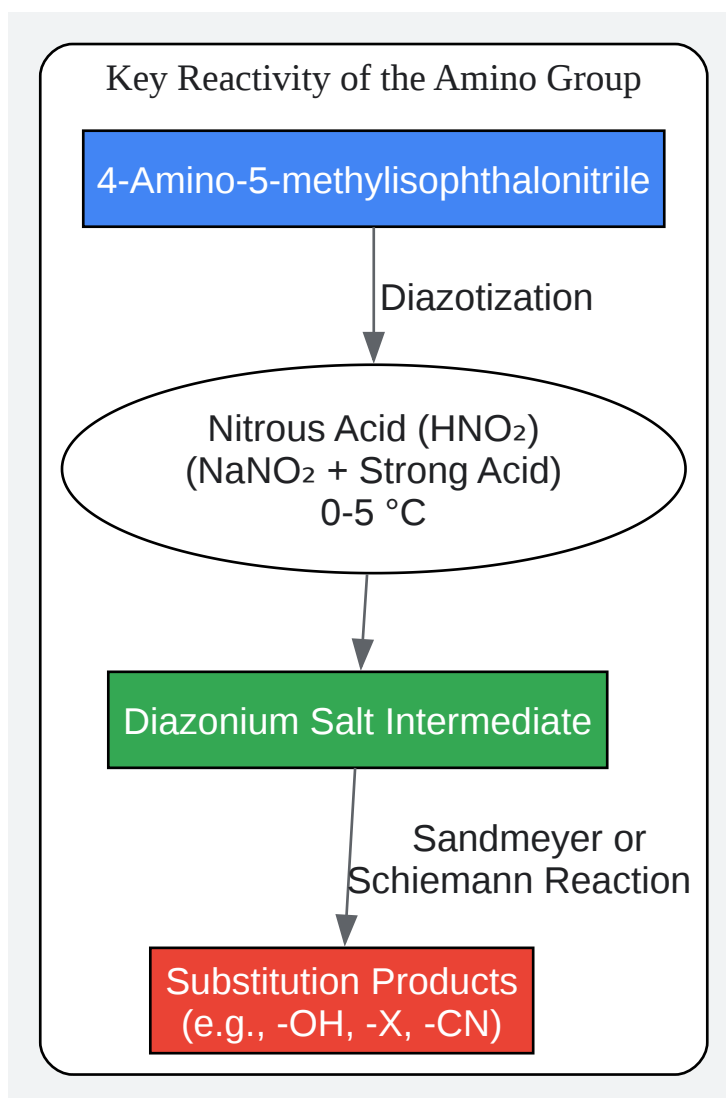
2.1. Synthetic Approach

The synthesis of **4-Amino-5-methylisophthalonitrile** can be achieved through multi-step processes involving the strategic functionalization of isophthalic acid or related precursors. Key steps typically involve the sequential introduction of the amino, methyl, and dinitrile groups onto the benzene ring.[1]

2.2. Core Reactivity

The reactivity of **4-Amino-5-methylisophthalonitrile** is a composite of its constituent functional groups.[1]

- Aromatic Amino Group (-NH₂):** As a primary aromatic amine, this group is nucleophilic and serves as an activating, ortho-para director in electrophilic aromatic substitution reactions.[1] It can readily undergo diazotization when treated with nitrous acid at low temperatures (0-5 °C) to form a highly versatile diazonium salt intermediate.[1] This intermediate is crucial for introducing a wide range of other functional groups.
- Nitrile Groups (-C≡N):** The two nitrile groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Their opposing electronic effect to the amino group creates a nuanced reactivity profile for the molecule.[1]
- Methyl Group (-CH₃):** This group is a weak electron-donating group, further contributing to the overall electronic nature of the aromatic system.



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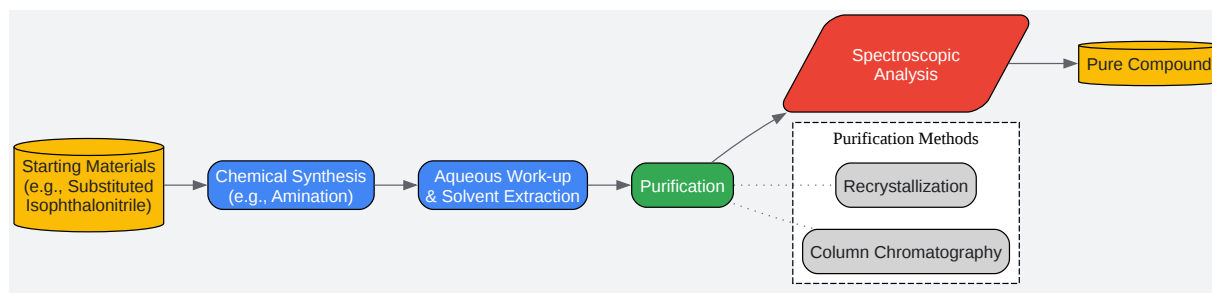
Caption: Diazotization reaction pathway for **4-Amino-5-methylisophthalonitrile**.

Experimental Protocols and Characterization

While specific, detailed synthesis protocols for **4-Amino-5-methylisophthalonitrile** are not readily available in public literature, this section outlines the standard, representative methodologies for its synthesis, purification, and characterization based on common practices for analogous compounds.

3.1. General Experimental Workflow

A typical workflow for the preparation and validation of **4-Amino-5-methylisophthalonitrile** involves synthesis, followed by rigorous purification and subsequent structural confirmation using various spectroscopic techniques.



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Caption: General workflow for synthesis, purification, and analysis.

3.2. Protocol: Purification by Column Chromatography

This protocol is based on the methodology used for a structurally related derivative.[5]

- Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
- Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
- Elution: Begin elution with a solvent system, typically a gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate).

- Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[\[5\]](#)

3.3. Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

Technique	Expected Features & Purpose
^1H NMR	<p>Purpose: To determine the number and environment of protons. Expected Signals: Aromatic protons in the 6.0-8.0 ppm region, a singlet for the $-\text{NH}_2$ protons (variable shift), and a singlet for the $-\text{CH}_3$ protons around 2.0-2.5 ppm. Integration of peaks should correspond to the number of protons in each group.</p>
^{13}C NMR	<p>Purpose: To identify the number of unique carbon environments. Expected Signals: Signals for aromatic carbons (typically 110-160 ppm), a signal for the nitrile carbons ($-\text{C}\equiv\text{N}$) around 115-125 ppm, and a signal for the methyl carbon ($-\text{CH}_3$) in the aliphatic region (around 15-25 ppm).</p>
FTIR Spectroscopy	<p>Purpose: To identify key functional groups. Expected Peaks: A sharp, strong absorption around $2220\text{-}2260\text{ cm}^{-1}$ for the $\text{C}\equiv\text{N}$ stretch. Two distinct, sharp peaks in the $3300\text{-}3500\text{ cm}^{-1}$ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine. [6] C-H stretches for the aromatic ring and methyl group will also be present.</p>
Mass Spectrometry	<p>Purpose: To confirm the molecular weight and fragmentation pattern. Expected Result: A molecular ion (M^+) peak corresponding to the molecular weight of 157.17. Fragmentation patterns can provide further structural evidence.</p>

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